molecular formula C8H12F2O B13250850 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13250850
M. Wt: 162.18 g/mol
InChI Key: YFHQMTVIQKYRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O It is characterized by a cyclopentane ring substituted with a difluoroethyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl bromide in the presence of a base to introduce the difluoroethyl group onto the cyclopentane ring. The resulting intermediate is then oxidized to form the aldehyde group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Scientific Research Applications

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring, which may affect its reactivity and applications.

    1-(2,2-Difluoroethyl)cyclopentane-1-carboxylic acid:

    1-(2,2-Difluoroethyl)cyclopentane-1-methanol: The alcohol derivative, which can be used in different synthetic pathways.

The uniqueness of this compound lies in its combination of a cyclopentane ring, difluoroethyl group, and aldehyde functionality, which together confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2,2-difluoroethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12F2O/c9-7(10)5-8(6-11)3-1-2-4-8/h6-7H,1-5H2

InChI Key

YFHQMTVIQKYRHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.